Spectinomycin sulfate
Overview
Description
Spectinomycin sulfate is an aminocyclitol antibiotic derived from the bacterium Streptomyces spectabilis. It is primarily used to treat infections caused by gram-negative bacteria, particularly Neisseria gonorrhoeae, the causative agent of gonorrhea . This compound is known for its effectiveness in patients who are allergic to penicillin or cephalosporins .
Mechanism of Action
Target of Action
Spectinomycin sulfate primarily targets the 30S ribosomal protein S12 in bacteria . This protein is a crucial component of the bacterial ribosome, which is responsible for protein synthesis. The primary role of this target is to facilitate the translation of mRNA into proteins within the bacterial cell .
Mode of Action
This compound acts as an inhibitor of protein synthesis in the bacterial cell . It binds to the 30S ribosomal subunit, specifically interacting with the 30S ribosomal protein S12 . This interaction disrupts the normal function of the ribosome, preventing the translation of mRNA into proteins . As a result, the bacterial cell is unable to produce the proteins it needs to survive and reproduce, leading to its death . This makes this compound a bactericidal antibiotic .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the protein synthesis pathway in bacteria . By inhibiting the function of the 30S ribosomal subunit, this compound disrupts this pathway, preventing the production of proteins . This has downstream effects on all processes within the bacterial cell that rely on these proteins, ultimately leading to cell death .
Pharmacokinetics
This compound is rapidly and almost completely absorbed after intramuscular injection . This allows it to quickly reach its target in the bacterial cell.
Result of Action
The primary result of this compound’s action is the death of the bacterial cell . By inhibiting protein synthesis, the compound prevents the cell from carrying out essential functions, leading to its death . This makes this compound an effective treatment for infections caused by susceptible strains of bacteria .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other antibiotics in the soil environment can affect the degradation of this compound and its impact on microbial activity and diversity . Additionally, the physicochemical parameters of the soil, the antimicrobial activity, and dosage of the antibiotic can also influence the effect of this compound on the activity and diversity of microbial communities .
Biochemical Analysis
Biochemical Properties
Spectinomycin sulfate plays a crucial role in biochemical reactions by inhibiting bacterial protein synthesis. It binds to the 30S subunit of the bacterial ribosome, preventing the translocation of peptidyl-tRNA from the A site to the P site. This action disrupts the elongation phase of protein synthesis, leading to bacterial cell death . This compound interacts with ribosomal proteins and 16S rRNA, stabilizing the ribosome and inhibiting the binding of elongation factor G .
Cellular Effects
This compound affects various types of cells and cellular processes by inhibiting protein synthesis. In bacterial cells, it leads to the cessation of protein production, ultimately causing cell death. This antibiotic does not significantly affect eukaryotic cells due to differences in ribosomal structure. It can influence cell signaling pathways, gene expression, and cellular metabolism in bacteria by disrupting the synthesis of essential proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the 30S ribosomal subunit of bacteria. This binding interferes with the translocation step of protein synthesis, preventing the movement of peptidyl-tRNA from the A site to the P site. By stabilizing the ribosome and inhibiting elongation factor G, this compound effectively halts protein production, leading to bacterial cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of the compound is generally high, but it can degrade under certain conditions. Long-term exposure to this compound in in vitro or in vivo studies has shown that bacterial resistance can develop, often due to mutations in the 16S rRNA or ribosomal proteins . Additionally, prolonged use may lead to changes in cellular function and metabolism in bacteria.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively treats bacterial infections without significant adverse effects. At higher doses, toxic effects such as nephrotoxicity and gastrointestinal disturbances have been observed . The threshold for these adverse effects varies among different animal species.
Metabolic Pathways
This compound is primarily excreted unchanged in the urine, indicating limited metabolic transformation. It interacts with enzymes involved in protein synthesis, particularly those associated with the ribosome . The antibiotic does not significantly affect metabolic flux or metabolite levels in eukaryotic cells but can alter these parameters in bacterial cells by inhibiting protein production.
Transport and Distribution
This compound is rapidly absorbed after intramuscular injection and is distributed primarily in the extracellular fluid. It does not significantly bind to plasma proteins, allowing for efficient distribution to the site of infection . The antibiotic is excreted mainly through glomerular filtration, with a significant portion recovered unchanged in the urine .
Subcellular Localization
This compound localizes to the bacterial ribosome, specifically binding to the 30S subunit. This localization is crucial for its inhibitory effect on protein synthesis. The antibiotic does not undergo significant post-translational modifications or targeting signals, as its primary action is exerted at the ribosomal level .
Preparation Methods
Synthetic Routes and Reaction Conditions: Spectinomycin sulfate is produced through the fermentation of Streptomyces spectabilis. The fermentation broth is processed to isolate spectinomycin, which is then converted to its sulfate form . The process involves several steps, including:
Fermentation: The bacterium is cultured under controlled conditions to produce spectinomycin.
Isolation: The antibiotic is extracted from the fermentation broth.
Purification: The crude extract is purified using techniques such as ion-pair reversed-phase liquid chromatography.
Conversion to Sulfate: The purified spectinomycin is reacted with sulfuric acid to form this compound.
Industrial Production Methods: Industrial production of this compound follows a similar process but on a larger scale. The fermentation is carried out in large bioreactors, and the isolation and purification steps are optimized for efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: Spectinomycin sulfate undergoes various chemical reactions, including:
Oxidation: Spectinomycin can be oxidized to form actinamine under strong acidic conditions.
Reduction: Reduction reactions can convert spectinomycin to dihydrospectinomycin.
Substitution: Spectinomycin can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Strong acids such as hydrochloric acid.
Reduction: Reducing agents like sodium borohydride.
Substitution: Nucleophiles such as ammonia or amines.
Major Products:
Actinamine: Formed from oxidation.
Dihydrospectinomycin: Formed from reduction.
Various substituted derivatives: Formed from substitution reactions.
Scientific Research Applications
Spectinomycin sulfate has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Gentamicin
- Kanamycin
- Tobramycin
Spectinomycin sulfate’s unique binding to the 30S ribosomal subunit and its specific use in treating gonorrhea highlight its importance in both clinical and research settings.
Properties
IUPAC Name |
sulfuric acid;(1R,3S,5R,8R,10R,11S,12S,13R,14S)-8,12,14-trihydroxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O7.H2O4S/c1-5-4-6(17)14(20)13(21-5)22-12-10(19)7(15-2)9(18)8(16-3)11(12)23-14;1-5(2,3)4/h5,7-13,15-16,18-20H,4H2,1-3H3;(H2,1,2,3,4)/t5-,7-,8+,9+,10+,11-,12-,13+,14+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGBFWQUQYQIFLB-MTTMTQIXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(=O)[C@]2([C@@H](O1)O[C@@H]3[C@H]([C@@H]([C@@H]([C@@H]([C@H]3O2)NC)O)NC)O)O.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O11S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40945986 | |
Record name | Sulfuric acid--4a,7,9-trihydroxy-2-methyl-6,8-bis(methylamino)decahydro-4H-pyrano[2,3-b][1,4]benzodioxin-4-one (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40945986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23312-56-3 | |
Record name | Spectinomycin sulfate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23312-56-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Spectinomycin sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023312563 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulfuric acid--4a,7,9-trihydroxy-2-methyl-6,8-bis(methylamino)decahydro-4H-pyrano[2,3-b][1,4]benzodioxin-4-one (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40945986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Spectinomycin sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.420 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SPECTINOMYCIN SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZ0H4TLF9X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Spectinomycin Sulfate exert its antibacterial effect?
A1: this compound is an aminocyclitol aminoglycoside antibiotic that acts as a bacteriostatic agent by inhibiting protein synthesis in susceptible bacteria. It achieves this by binding to the bacterial 30S ribosomal subunit, interfering with both the initiation of protein synthesis and the elongation process. This disruption ultimately leads to bacterial cell death. [, ]
Q2: What is the mechanism behind this compound's binding to the ribosome?
A2: While the precise mechanism of binding is not fully elucidated in the provided research, studies suggest that this compound interacts with specific ribosomal proteins and ribosomal RNA within the 30S subunit. This interaction prevents the ribosome from accurately reading messenger RNA (mRNA), halting protein synthesis. []
Q3: Can you elaborate on the structural characteristics of this compound, including its molecular formula and weight?
A3: The provided research papers primarily focus on the applications and efficacy of this compound, without delving into detailed structural characterization. To obtain the molecular formula, weight, and spectroscopic data, it would be best to consult a chemical database or the compound's certificate of analysis.
Q4: What is the significance of this compound being formulated as a sulfate salt?
A4: Formulating Spectinomycin as a sulfate salt likely improves its water solubility, which is crucial for its administration as an injection. Increased solubility allows for the preparation of more concentrated solutions, facilitating delivery of an effective dose. [, ]
Q5: The research mentions the use of this compound in combination with Lincomycin Hydrochloride. What is the rationale behind this combination?
A5: Lincomycin Hydrochloride is another antibiotic that also inhibits bacterial protein synthesis, but through a different mechanism. Combining Lincomycin Hydrochloride with this compound can result in a synergistic effect, meaning the combined antibacterial activity is greater than the sum of their individual activities. This synergy may be attributed to their complementary mechanisms of action, potentially enhancing efficacy and reducing the risk of resistance development. [, , , , ]
Q6: Are there any documented cases of bacterial resistance to this compound?
A6: While the provided research doesn't extensively cover resistance mechanisms, it does mention the increasing prevalence of bacterial resistance to various antibiotics. [] The emergence of resistance is a common phenomenon with antibiotic use, and this compound is no exception. Bacteria can develop resistance to this compound through mutations in the genes encoding ribosomal proteins or through enzymatic inactivation of the drug.
Q7: How is this compound typically administered, and what factors might influence its pharmacokinetics (PK)?
A7: this compound is commonly administered via intramuscular injection in veterinary medicine. [] Its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), can be influenced by factors such as dosage, route of administration, the animal species being treated, and the presence of any underlying health conditions.
Q8: One research paper highlights the use of high-performance liquid chromatography (HPLC) for analyzing this compound. What makes HPLC a suitable technique for this purpose?
A8: HPLC is a widely employed analytical technique in pharmaceutical analysis due to its high sensitivity, accuracy, and ability to separate and quantify individual components within a complex mixture. [, ] In the context of this compound analysis, HPLC allows researchers to measure its concentration in various matrices, such as fermentation broth, plasma samples, or pharmaceutical formulations.
Q9: What are some of the key considerations regarding the stability of this compound?
A9: Like many pharmaceutical compounds, this compound's stability can be influenced by factors like temperature, humidity, pH, and exposure to light. To ensure its efficacy and safety, it's crucial to store and handle it appropriately. [, ]
Q10: What types of studies are important for evaluating the efficacy of this compound in treating bacterial infections?
A10: Both in vitro and in vivo studies are essential for assessing the efficacy of this compound. In vitro studies, such as determining minimum inhibitory concentrations (MICs), provide insights into its potency against different bacterial species. [, , ] In vivo studies using animal models infected with specific pathogens can help evaluate its effectiveness in a more clinically relevant setting. [, , ]
Q11: The research mentions using this compound in pigs and chickens. What makes it suitable for use in these animals?
A11: this compound is often employed in veterinary medicine for treating bacterial infections in livestock, including pigs and chickens. [, , , , , ] Its suitability stems from its effectiveness against common bacterial pathogens affecting these animals, its favorable pharmacokinetic properties in these species, and its established safety profile when used appropriately.
Q12: What is the significance of studying the residue depletion of this compound in food-producing animals like pigs?
A12: Understanding residue depletion is crucial for ensuring food safety and preventing the potential transfer of antibiotic residues to humans through the consumption of animal products. [] Regulatory bodies establish maximum residue limits (MRLs) for veterinary drugs in edible tissues to protect public health. Withdrawal times, the period required for drug residues to fall below MRLs, are determined based on residue depletion studies and guide the safe use of antibiotics in food-producing animals.
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